2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride
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Overview
Description
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride is a chemical compound with a unique structure that includes an aminopropyl group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride typically involves the reaction of 5-methoxyphenol with 2-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminopropyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenol moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopropan-2-yl)aniline hydrochloride
- 2-(2-Aminopropan-2-yl)phenol hydrochloride
- 2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one hydrochloride
Uniqueness
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride is unique due to the presence of both an aminopropyl group and a methoxyphenol moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTVMANNPPNNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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